molecular formula C21H21N3O3S B2643172 2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile CAS No. 1170297-24-1

2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile

Cat. No.: B2643172
CAS No.: 1170297-24-1
M. Wt: 395.48
InChI Key: BJEWVNVBWARRHG-UHFFFAOYSA-N
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Description

2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile is a complex organic compound that features a morpholine ring, a tosyl-protected indole moiety, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the tosylation of indole, followed by the introduction of the acetonitrile group through a nucleophilic substitution reaction. The final step involves the addition of the morpholine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters precisely, thereby optimizing the production process. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile is unique due to the combination of the morpholine ring, tosyl-protected indole, and acetonitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylindol-3-yl]-2-morpholin-4-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-16-6-8-17(9-7-16)28(25,26)24-15-19(18-4-2-3-5-20(18)24)21(14-22)23-10-12-27-13-11-23/h2-9,15,21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEWVNVBWARRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(C#N)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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